Cas no 2034367-24-1 (N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a thiophene-pyrazole hybrid scaffold. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of small-molecule inhibitors or modulators targeting enzyme or receptor interactions. Its structural framework combines a benzofuran moiety with a sulfonamide group, enhancing binding affinity and selectivity in biological systems. The thiophene-pyrazole component further contributes to its pharmacological relevance, often associated with anti-inflammatory or kinase inhibitory activity. The compound's well-defined synthetic route and stability under standard conditions make it suitable for further derivatization and structure-activity relationship studies. Its molecular design allows for exploration in therapeutic applications requiring precise molecular recognition.
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide structure
2034367-24-1 structure
Product name:N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS No:2034367-24-1
MF:C17H17N3O3S2
MW:375.4652
CID:5350313

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
    • N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
    • N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
    • Inchi: 1S/C17H17N3O3S2/c21-25(22,15-1-2-17-13(11-15)4-9-23-17)18-6-8-20-7-3-16(19-20)14-5-10-24-12-14/h1-3,5,7,10-12,18H,4,6,8-9H2
    • InChI Key: GDXZRWBWQCPTSC-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C([H])([H])O2)(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])C(C2=C([H])SC([H])=C2[H])=N1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 554
  • XLogP3: 2.2
  • Topological Polar Surface Area: 110

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6502-7887-5μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6502-7887-2μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6502-7887-10μmol
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6502-7887-2mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
2mg
$59.0 2023-09-08
Life Chemicals
F6502-7887-5mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
5mg
$69.0 2023-09-08
Life Chemicals
F6502-7887-75mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
75mg
$208.0 2023-09-08
Life Chemicals
F6502-7887-3mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
3mg
$63.0 2023-09-08
Life Chemicals
F6502-7887-25mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
25mg
$109.0 2023-09-08
Life Chemicals
F6502-7887-100mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
100mg
$248.0 2023-09-08
Life Chemicals
F6502-7887-4mg
N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
2034367-24-1
4mg
$66.0 2023-09-08

N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Related Literature

Additional information on N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Comprehensive Overview of N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 2034367-24-1)

The compound N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS No. 2034367-24-1) is a structurally unique sulfonamide derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its molecular architecture combines a thiophene-substituted pyrazole core with a dihydrobenzofuran scaffold, linked via a sulfonamide group. This design highlights its potential as a versatile intermediate for targeting diverse biological pathways, particularly in inflammation and oncology research.

Recent studies have explored the role of sulfonamide-based compounds in modulating enzyme activity, with a focus on carbonic anhydrases and kinases. The presence of the thiophene-pyrazole moiety in this molecule suggests possible interactions with hydrophobic protein pockets, a feature often leveraged in kinase inhibitor design. Researchers are particularly interested in how the dihydrobenzofuran component may influence blood-brain barrier permeability, a hot topic in CNS drug development.

From a synthetic chemistry perspective, the CAS 2034367-24-1 compound exemplifies modern fragment-based drug design principles. Its N-ethyl linkage between the heterocyclic systems provides conformational flexibility while maintaining target engagement—a balance frequently discussed in computational chemistry forums. Analytical challenges in characterizing such multi-heterocyclic sulfonamides have spurred methodological advancements in LC-MS and NMR techniques.

The pharmaceutical industry's growing demand for privileged structures has renewed interest in benzofuran derivatives, with this compound's 5-sulfonamide substitution pattern being particularly noteworthy. Patent analyses reveal structural analogs appearing in recent applications for metabolic disorder treatments, aligning with current trends in diabetes and obesity research. Molecular docking simulations suggest the thiophen-3-yl group may contribute to selective target binding, a subject of multiple QSAR studies.

Environmental fate studies of similar sulfonamide-containing compounds have become increasingly important for green chemistry initiatives. The pyrazole-thiophene hybrid system in this molecule demonstrates improved biodegradability profiles compared to traditional aromatic systems, addressing sustainability concerns in pharmaceutical manufacturing. These properties make it a candidate for discussion in API green chemistry symposia.

In material science applications, the extended π-conjugation system of 2034367-24-1 has shown promise in organic semiconductor research. The compound's ability to form stable thin films while maintaining its heterocyclic integrity makes it relevant to OLED technology development—a field experiencing rapid growth. Researchers are investigating its photophysical properties, particularly the effects of the dihydrobenzofuran sulfonamide component on charge transport characteristics.

The compound's structural features have inspired numerous synthetic analogs, with modifications primarily targeting the pyrazole N1-position and benzofuran 5-sulfonamide group. Recent publications highlight its utility as a scaffold for library synthesis in high-throughput screening campaigns. Such approaches align with current pharmaceutical industry priorities for molecular diversity generation.

Analytical method development for N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has benefited from advances in hyphenated techniques. The compound's UV chromophores (from both the thiophene and benzofuran systems) enable sensitive detection, while its mass fragmentation pattern serves as a teaching case in organic spectroscopy courses. These analytical properties contribute to its adoption as a reference standard in several research laboratories.

From a regulatory perspective, the compound's sulfonamide pharmacophore requires careful evaluation of potential hypersensitivity reactions—a common consideration in preclinical development. However, its distinct heterocyclic substitution pattern may mitigate such risks compared to traditional sulfa drugs, an area of active investigation in toxicology studies.

The crystallization behavior of CAS 2034367-24-1 has implications for formulation science. Polymorphism screening reveals that the ethyl linker between the pyrazole and sulfonamide groups influences crystal packing, affecting solubility parameters—a critical factor in bioavailability optimization strategies for similar compounds.

In conclusion, 2034367-24-1 represents a compelling case study in modern heterocyclic chemistry, combining multiple privileged structural motifs with demonstrated biological relevance. Its ongoing investigation across multiple disciplines underscores the continuing importance of sulfonamide chemistry in addressing contemporary scientific challenges, from targeted therapeutics to advanced materials development.

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